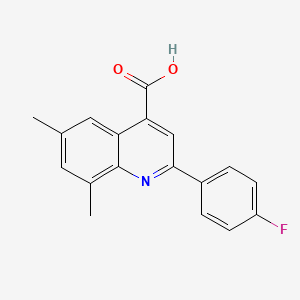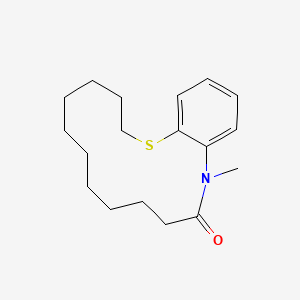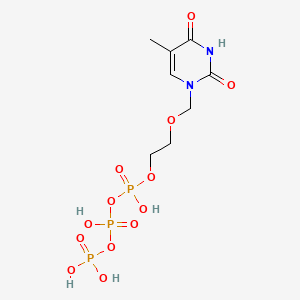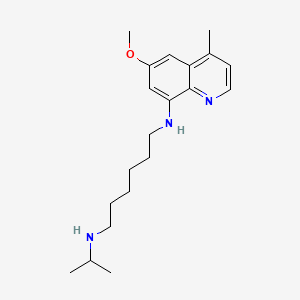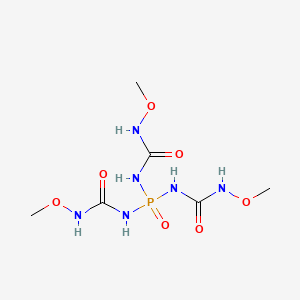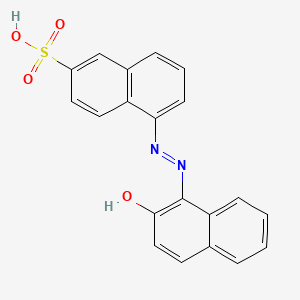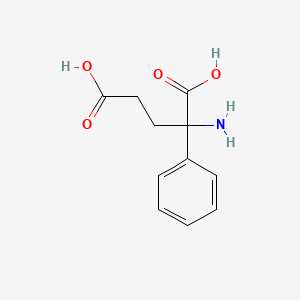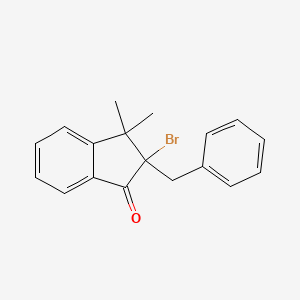
3-Amino-4-hydroxybutylthymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxybutylthymine is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butyl chain, which is further connected to a thymine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxybutylthymine typically involves multi-step organic reactions. One common method starts with the protection of the thymine base, followed by the introduction of the butyl chain through alkylation. The amino and hydroxyl groups are then introduced via nucleophilic substitution and reduction reactions, respectively. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-hydroxybutylthymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxybutylthymine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA and RNA interactions due to the presence of the thymine base.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and biopolymers.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxybutylthymine involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and nucleic acids, leading to various biological effects. The thymine base allows for specific binding to DNA and RNA, potentially affecting gene expression and replication processes.
Comparación Con Compuestos Similares
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but differs in the aromatic ring structure.
4-Aminobutylthymine: Similar but lacks the hydroxyl group.
3-Hydroxybutylthymine: Similar but lacks the amino group.
Uniqueness: 3-Amino-4-hydroxybutylthymine is unique due to the combination of the amino and hydroxyl groups on the butyl chain, along with the thymine base. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
131652-61-4 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-[(3R)-3-amino-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6-4-12(3-2-7(10)5-13)9(15)11-8(6)14/h4,7,13H,2-3,5,10H2,1H3,(H,11,14,15)/t7-/m1/s1 |
Clave InChI |
UCGMIPYJBNDZAY-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




